(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20185780
InChI: InChI=1S/C21H15Cl2N3O4S/c1-29-16-6-3-11(8-17(16)30-2)7-15-19(27)24-21-26(25-15)20(28)18(31-21)9-12-4-5-13(22)10-14(12)23/h3-6,8-10H,7H2,1-2H3/b18-9-
SMILES:
Molecular Formula: C21H15Cl2N3O4S
Molecular Weight: 476.3 g/mol

(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

CAS No.:

Cat. No.: VC20185780

Molecular Formula: C21H15Cl2N3O4S

Molecular Weight: 476.3 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione -

Specification

Molecular Formula C21H15Cl2N3O4S
Molecular Weight 476.3 g/mol
IUPAC Name (2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C21H15Cl2N3O4S/c1-29-16-6-3-11(8-17(16)30-2)7-15-19(27)24-21-26(25-15)20(28)18(31-21)9-12-4-5-13(22)10-14(12)23/h3-6,8-10H,7H2,1-2H3/b18-9-
Standard InChI Key ZJKCSGMBUMEWHR-NVMNQCDNSA-N
Isomeric SMILES COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=NC2=O)OC
Canonical SMILES COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=NC2=O)OC

Introduction

The compound "(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione" belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This compound features a thiazolo[3,2-b] triazine core—a bicyclic structure known for its diverse pharmacological activities. The inclusion of benzylidene and dimethoxybenzyl groups further enhances its potential for biological applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from precursors like 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones. The process includes:

  • S-Alkylation: Reacting the precursor with ethyl 2-chloroacetoacetate.

  • Cyclization: Intramolecular cyclization under microwave irradiation to form the thiazolo-triazine core.

  • Functionalization: Introduction of benzylidene and dimethoxybenzyl groups via condensation reactions.

Biological Activities

Compounds containing the thiazolo[3,2-b] triazine nucleus have demonstrated a wide range of pharmacological activities:

  • Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria due to the electron-withdrawing properties of dichloro substituents.

  • Antitubercular Activity: Structural analogs have shown activity comparable to standard drugs like Rifampicin.

  • Anticancer Potential: The rigid bicyclic framework facilitates interactions with DNA or enzyme targets.

  • Anti-inflammatory Properties: The presence of methoxy groups enhances anti-inflammatory efficacy by modulating oxidative stress.

Molecular Modeling Insights

Molecular docking studies have revealed that the compound's planar structure allows for high binding affinity with biological targets such as bacterial enzymes and human kinases. The dichlorobenzylidene moiety contributes to hydrophobic interactions within active sites.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

TechniqueKey Observations
1H-NMRSignals corresponding to aromatic protons and methoxy groups are observed at δ 6–8 ppm and δ ~3.8 ppm respectively.
13C-NMRPeaks for carbon atoms in the thiazolo-triazine core appear between δ 120–160 ppm.
IR SpectroscopyCharacteristic bands include C=O stretching (~1700 cm⁻¹) and C=N stretching (~1600 cm⁻¹).
Mass SpectrometryMolecular ion peak at m/z = 437 confirms the molecular weight.

Potential Applications

The compound's unique structure makes it a promising candidate for drug discovery programs targeting:

  • Infectious Diseases: Its antibacterial and antitubercular activities make it suitable for combating resistant pathogens.

  • Cancer Therapy: The rigid framework can be optimized for selective inhibition of cancer-related enzymes.

  • Neurodegenerative Disorders: Methoxy groups may enhance antioxidant properties beneficial in diseases like Alzheimer's.

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